Fabp4/5-IN-5

Description

Overview of Fatty Acid Binding Proteins (FABPs) in Cellular Lipid Homeostasis

Fatty Acid Binding Proteins (FABPs) are a family of small, intracellular lipid-binding proteins that play a crucial role in maintaining cellular lipid homeostasis. wikipedia.orgnih.gov These proteins act as lipid chaperones, facilitating the transport of fatty acids and other lipophilic substances like eicosanoids and retinoids across the aqueous environment of the cytoplasm. wikipedia.orgresearchgate.net By binding to hydrophobic ligands, FABPs increase their solubility and enable their efficient trafficking between cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. wikipedia.orgnih.gov This function is vital for various cellular processes, including energy metabolism, membrane synthesis, and signal transduction. researchgate.netmdpi.com The expression of different FABP isoforms is tissue-specific, allowing for specialized regulation of lipid metabolism in different organs. researchgate.net

Role of FABP4 and FABP5 in Metabolic and Inflammatory Pathways

FABP4, also known as adipocyte FABP (A-FABP), and FABP5, or epidermal FABP (E-FABP), are two closely related members of the FABP family, sharing approximately 52% of their amino acid sequence. frontiersin.orgharvard.edu They are critically involved in the integration of metabolic and inflammatory pathways. nih.gov

FABP4 is predominantly expressed in adipocytes (fat cells) and macrophages. nih.govfrontiersin.org In adipocytes, it is involved in lipid storage and lipolysis—the breakdown of fats. wikipedia.org In macrophages, FABP4 is implicated in cholesterol accumulation and the inflammatory response, contributing to the release of pro-inflammatory cytokines. frontiersin.orgresearchgate.net Elevated levels of circulating FABP4 are associated with obesity, insulin (B600854) resistance, type 2 diabetes, and atherosclerosis. nih.govnih.gov

FABP5 is also expressed in adipocytes and macrophages, as well as in other tissues like skin, endothelial cells, and immune cells. nih.govfrontiersin.org It plays a significant role in regulating lipid transport, cellular proliferation, and inflammation. frontiersin.org Like FABP4, FABP5 is linked to the pathogenesis of metabolic disorders. frontiersin.org Studies have shown its involvement in insulin resistance and the development of atherosclerosis. frontiersin.orgnih.gov

Both FABP4 and FABP5 can influence gene expression by delivering fatty acid ligands to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid homeostasis. frontiersin.org Their coordinated actions in adipocytes and macrophages can profoundly impact systemic energy metabolism and inflammatory states. frontiersin.org

| Feature | FABP4 (A-FABP) | FABP5 (E-FABP) |

| Primary Expression | Adipocytes, Macrophages nih.govfrontiersin.org | Adipocytes, Macrophages, Skin, Endothelial Cells nih.govfrontiersin.org |

| Key Functions | Lipid storage, Lipolysis, Inflammatory response, Cholesterol accumulation wikipedia.orgfrontiersin.org | Lipid transport, Cell proliferation, Inflammation, Insulin resistance nih.govfrontiersin.org |

| Associated Pathologies | Obesity, Insulin Resistance, Type 2 Diabetes, Atherosclerosis nih.govnih.gov | Metabolic Syndrome, Atherosclerosis, Inflammatory Diseases nih.govfrontiersin.org |

| Interaction with PPARs | Yes, modulates PPARγ activity nih.govfrontiersin.org | Yes, interacts with PPARs to regulate gene expression frontiersin.org |

Rationale for Dual FABP4/5 Inhibition in Research

The development of inhibitors that target both FABP4 and FABP5 simultaneously is driven by several key observations from genetic and pharmacological studies.

Redundant Functions of FABP4 and FABP5

FABP4 and FABP5 have overlapping functions, particularly in adipocytes and macrophages where they are co-expressed. nih.gov They can both bind to similar types of fatty acids and are involved in similar metabolic and inflammatory signaling pathways. frontiersin.org This functional redundancy means that inhibiting only one of these proteins may have a limited therapeutic effect, as the other can continue to perform the same or similar roles. nih.gov

Compensatory Upregulation of FABP5 in FABP4 Deficiency

A significant finding that supports the dual inhibition strategy is the compensatory upregulation of FABP5 in the absence of FABP4. nih.gov Studies on mice with a genetic deletion of FABP4 showed that the expression of FABP5 was significantly increased in their adipose tissue. frontiersin.orgnih.gov This compensatory mechanism is believed to blunt the beneficial metabolic effects of single FABP4 deficiency. nih.govepa.gov By contrast, this compensation does not appear to occur in macrophages. nih.gov This highlights the need to block both proteins to achieve a more robust therapeutic outcome in metabolic diseases. epa.gov

Synergistic Effects of Dual Inhibition

Research using mouse models with a combined deficiency of both FABP4 and FABP5 has demonstrated powerful synergistic effects. nih.gov These "double knockout" mice show much stronger protection against diet-induced obesity, insulin resistance, type 2 diabetes, fatty liver disease, and atherosclerosis compared to mice deficient in only one of the proteins. frontiersin.orgnih.govnih.gov This suggests that simultaneous inhibition of both FABP4 and FABP5 can lead to more significant improvements in metabolic health. mdpi.com Therefore, small-molecule dual inhibitors are expected to produce a more potent and beneficial therapeutic effect than selective inhibitors of either protein alone. epa.govdaneshyari.com

| Rationale for Dual Inhibition | Description | Supporting Evidence |

| Redundant Functions | FABP4 and FABP5 have overlapping roles in lipid metabolism and inflammation, especially in adipocytes and macrophages where they are co-expressed. frontiersin.orgnih.gov | Both proteins bind similar ligands and regulate similar downstream pathways. frontiersin.org |

| Compensatory Upregulation | Deficiency or inhibition of FABP4 leads to an increased expression of FABP5 in adipose tissue, which can limit the therapeutic benefit. frontiersin.orgepa.gov | Genetic knockout of FABP4 results in elevated FABP5 levels in fat cells. nih.govnih.gov |

| Synergistic Effects | Simultaneous blocking of both proteins results in a more profound and beneficial impact on metabolic diseases than inhibiting either one alone. nih.gov | Mice with combined FABP4/5 deficiency show dramatic protection from obesity, diabetes, and atherosclerosis. frontiersin.orgnih.gov |

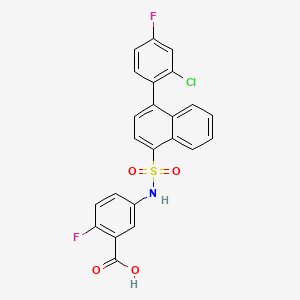

Structure

3D Structure

Properties

Molecular Formula |

C23H14ClF2NO4S |

|---|---|

Molecular Weight |

473.9 g/mol |

IUPAC Name |

5-[[4-(2-chloro-4-fluorophenyl)naphthalen-1-yl]sulfonylamino]-2-fluorobenzoic acid |

InChI |

InChI=1S/C23H14ClF2NO4S/c24-20-11-13(25)5-7-17(20)16-8-10-22(18-4-2-1-3-15(16)18)32(30,31)27-14-6-9-21(26)19(12-14)23(28)29/h1-12,27H,(H,28,29) |

InChI Key |

HHSDIPPODRKHLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)F)C(=O)O)C4=C(C=C(C=C4)F)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Fabp4/5 in 5 Action

Modulation of Intracellular Fatty Acid Transport and Metabolism

FABPs are a family of intracellular proteins that bind fatty acids (FAs) and other hydrophobic ligands, acting as lipid chaperones. They facilitate the solubilization, transport, and delivery of these molecules to various intracellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum, thereby influencing lipid metabolism, signaling, and storage. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com

Regulation of Lipid Fluxes within Cells

FABP4 and FABP5 are particularly important in the uptake of circulating fatty acids into tissues such as the heart and skeletal muscle, a process termed transendothelial fatty acid transport. biorxiv.orgmedchemexpress.comresearchgate.netresearchgate.net These proteins are highly expressed in capillary endothelial cells of these tissues, where they facilitate the movement of fatty acids from the bloodstream into myocytes. Studies using FABP4/5 double-knockout (DKO) mice have demonstrated that the absence of these proteins leads to significantly reduced fatty acid uptake in these tissues. This impairment triggers a compensatory upregulation of glucose consumption to meet the high energy demands of the heart and skeletal muscle. nih.govbiorxiv.orgmedchemexpress.comresearchgate.netresearchgate.netplos.org

The broader metabolic consequences of FABP4/5 inhibition or deficiency are significant. In conditions of prolonged fasting or cold stress, FABP4/5 are crucial for maintaining systemic fuel utilization and thermogenesis. FABP4/5 DKO mice exhibit impaired thermogenesis, reduced body temperature, and depleted energy stores (triacylglycerol in brown adipose tissue and glycogen (B147801) in skeletal muscle) under these physiological stresses. plos.orgcore.ac.ukresearchgate.net Furthermore, these mice show a marked perturbation of metabolism during fasting, characterized by significantly lower blood glucose levels and increased serum non-esterified fatty acids (NEFAs) and ketone bodies. This metabolic dysregulation, including marked hepatic steatosis after fasting, highlights the critical role of FABP4/5 in energy homeostasis. nih.govbiorxiv.orgplos.orgnih.govresearchgate.net

FABP4 and FABP5 are also implicated in the pathogenesis of various metabolic diseases, including obesity, insulin (B600854) resistance, type 2 diabetes, atherosclerosis, and fatty liver disease. mdpi.comresearchgate.netnih.govresearchgate.net Their presence in adipocytes and macrophages links them to the regulation of inflammatory and metabolic responses. nih.govmdpi.comnih.govresearchgate.net Inhibition of FABP4/5 has shown potential in ameliorating dyslipidemia and offers therapeutic avenues for metabolic disorders. nih.govfrontiersin.org

Impact on Specific Metabolic Pathways

The inhibition of FABP4/5 by Fabp4/5-IN-5 can lead to significant alterations in metabolic pathways. In FABP4/5 DKO mice, prolonged fasting results in a state of hyperketotic hypoglycemia, where reduced blood glucose levels are accompanied by elevated ketone bodies, indicating a shift in energy substrate utilization. biorxiv.orgnih.gov This is partly due to reduced gluconeogenesis and insufficient substrate availability during prolonged fasting. biorxiv.orgnih.gov

The role of FABP4/5 in thermogenesis is critical, as they are necessary for the proper adjustment of systemic fuel utilization during physiological stress like fasting and cold exposure. plos.orgcore.ac.ukresearchgate.net Their absence impairs the efficient uptake of fatty acids by brown adipose tissue (BAT), despite elevated serum NEFAs, leading to reduced thermogenic capacity. plos.orgnih.gov

Furthermore, FABP4 and FABP5 are involved in the development and progression of metabolic syndrome, with circulating FABP4 levels serving as a potential biomarker. frontiersin.orgnih.govresearchgate.net Their combined deficiency in mice provides robust protection against diet-induced obesity, insulin resistance, and fatty liver disease, underscoring their central role in metabolic regulation. mdpi.comresearchgate.net FABP5 also influences lipid metabolism within T cells, impacting mitochondrial fatty acid oxidation and membrane lipid synthesis, which in turn affects T cell survival and function, particularly in the tumor microenvironment. mdpi.com

Interaction with Endocannabinoid System Components

This compound's inhibition of FABP4 and FABP5 also significantly impacts the endocannabinoid (eCB) system, a network of lipid signaling molecules that regulate numerous physiological functions, including pain, mood, appetite, and immune responses. FABP5, in particular, plays a pivotal role in the transport and metabolism of key endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).

Influence on Anandamide (AEA) Levels and Transport

FABPs, especially FABP5, act as intracellular carriers that solubilize AEA, facilitating its transport through the aqueous cytoplasm to the endoplasmic reticulum for breakdown by fatty acid amide hydrolase (FAAH). nih.govresearchgate.netfrontiersin.orgresearchgate.netplos.orgresearchgate.netmedchemexpress.compnas.orgfrontiersin.orgresearchgate.netimrpress.com By binding to FABPs, compounds like this compound can block AEA breakdown, leading to an increase in intracellular and extracellular AEA levels. researchgate.netfrontiersin.orgresearchgate.netplos.orgresearchgate.netmedchemexpress.compnas.orgresearchgate.net Studies involving FABP5 knockout mice have consistently shown elevated AEA levels in various brain regions, including the striatum, prefrontal cortex, midbrain, and thalamus. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net FABP5 is therefore crucial for regulating AEA transport and its subsequent metabolism by FAAH, thereby modulating brain endocannabinoid tone. nih.govresearchgate.netresearchgate.netresearchgate.net

Effects on 2-Arachidonoylglycerol (2-AG) Signaling

FABP5 is also a key modulator of 2-AG transport and inactivation. nih.govresearchgate.netresearchgate.netimrpress.com It plays a role in controlling synaptic 2-AG signaling at both excitatory and inhibitory synapses, including those in the striatum. nih.govresearchgate.netresearchgate.netimrpress.com Genetic deletion of FABP5 has been shown to impair tonic 2-AG signaling at striatal GABA synapses and blunt phasic 2-AG-mediated short-term synaptic plasticity. nih.govresearchgate.netresearchgate.netimrpress.com Evidence suggests that extracellular FABP5, originating from astrocytes, contributes to 2-AG transport, and FABP5 may be involved in the release and transport of 2-AG. researchgate.netpnas.org

Alteration of Endocannabinoid Catabolism by Fatty Acid Amide Hydrolase (FAAH)

The catabolism of AEA by FAAH is a critical step in regulating its signaling. FABPs, particularly FABP5, act as intracellular chaperones that deliver AEA to FAAH for hydrolysis. researchgate.netplos.orgmedchemexpress.comfrontiersin.orgresearchgate.netprobechem.com By inhibiting FABPs, this compound disrupts this delivery process, preventing AEA from reaching FAAH. This inhibition leads to increased AEA levels and prolongs its physiological effects. nih.govmedchemexpress.comresearchgate.net The inhibition of either FAAH or FABPs reduces AEA breakdown and consequently raises AEA levels, influencing signaling at cannabinoid receptors and other targets. frontiersin.orgmedchemexpress.com

Data Tables

Table 1: this compound Inhibition Potency Against FABP4 and FABP5

| Target Protein | IC50 Value | Citation(s) |

| FABP4 | 4.68 μM | medchemexpress.commedchemexpress.com |

| FABP5 | 10.72 μM | medchemexpress.commedchemexpress.com |

Table 2: Metabolic Perturbations in FABP4/5 DKO Mice During Fasting and Cold Stress

| Physiological Parameter | Observation in FABP4/5 DKO Mice (vs. WT) | Citation(s) |

| Blood Glucose | Significantly lower | nih.govbiorxiv.orgplos.orgnih.gov |

| Serum NEFA | Markedly increased | nih.govbiorxiv.orgplos.orgnih.gov |

| Ketone Bodies | Markedly increased | nih.govbiorxiv.orgplos.orgnih.gov |

| Hepatic Steatosis | Marked after 48-hr fast | biorxiv.orgnih.gov |

| Thermogenesis | Severely impaired | plos.orgcore.ac.ukresearchgate.net |

| FA Uptake (Heart/Skeletal Muscle) | Reduced | nih.govbiorxiv.orgmedchemexpress.comresearchgate.netresearchgate.netplos.org |

| Glucose Uptake (Heart/Skeletal Muscle) | Compensatory increased | nih.govbiorxiv.orgmedchemexpress.comresearchgate.netresearchgate.netplos.org |

Table 3: FABP5 Modulation of Brain Endocannabinoid Levels and Signaling

| Endocannabinoid System Component | Observation in FABP5 KO Mice (vs. WT) | Citation(s) |

| AEA Levels (Striatum) | Elevated | nih.govresearchgate.netresearchgate.netresearchgate.net |

| AEA Levels (mPFC) | Elevated in males; not in females | nih.govresearchgate.netresearchgate.net |

| 2-AG Levels (Midbrain) | Elevated | nih.govresearchgate.netresearchgate.net |

| Tonic 2-AG Signaling (Striatal) | Impaired | nih.govresearchgate.netresearchgate.netimrpress.com |

| Tonic AEA Signaling (Striatal) | Impaired | nih.govresearchgate.netresearchgate.netimrpress.com |

| Phasic 2-AG Signaling (Striatal) | Blunted short-term synaptic plasticity | nih.govresearchgate.netresearchgate.netimrpress.com |

Compound List

this compound (Compound D9)

Anandamide (AEA)

2-Arachidonoylglycerol (2-AG)

Oleoylethanolamide (OEA)

Palmitoylethanolamide (PEA)

Arachidonic acid (AA)

Δ9-tetrahydrocannabinol (THC)

Cannabidiol (CBD)

BMS309403

SBFI-26

RO6806051 (Compound 12)

Compound 2 (from ResearchGate)

Compound 3 (from ResearchGate)

Compound 11a (from bioRxiv)

An article on the preclinical efficacy of the specific chemical compound “this compound” cannot be generated at this time. A thorough review of publicly available scientific literature and research databases did not yield specific preclinical data for a compound with this exact designation across the required therapeutic areas.

The name "this compound" is mentioned in the catalog of a chemical supplier, where it is also identified as "compound D9". A scientific publication discusses the development of novel dual FABP4/5 inhibitors, including a compound designated as D9. This study indicates that compound D9 demonstrates potential in ameliorating glucose metabolism disorders in diabetic mouse models.

However, the existing research on compound D9 does not provide the specific and detailed preclinical findings necessary to comprehensively address the outlined sections, including:

Dyslipidemia Amelioration

Glucose Homeostasis and Insulin Sensitivity Improvement

Protection against Diet-Induced Obesity and Weight Gain

Prevention and Reversal of Hepatic Steatosis

Modulation of Systemic Metabolism in Response to Fasting

Atherosclerosis Progression Inhibition

Without dedicated studies on "this compound" (or its alias D9) that investigate these specific outcomes, generating a scientifically accurate and detailed article that adheres to the provided structure is not possible. Information on other FABP4/5 inhibitors or general information about the function of FABP4 and FABP5 cannot be used as a substitute, as per the explicit instructions to focus solely on "this compound".

Further research and publication of preclinical studies are required before a comprehensive article on the therapeutic efficacy of this specific compound can be written.

Preclinical Efficacy of Fabp4/5 in 5 in Disease Models

Inflammatory and Immunometabolic Conditions

Inhibition of FABP4 and FABP5 has demonstrated significant therapeutic potential in a range of preclinical models of inflammatory and immunometabolic diseases. These proteins are key regulators of lipid metabolism and inflammatory pathways, particularly within metabolically active cells like macrophages and adipocytes. researchgate.netresearchgate.netfrontiersin.org Dual deficiency of both FABP4 and FABP5 in mouse models offers greater protection against insulin (B600854) resistance, type 2 diabetes, and fatty liver disease than the deficiency of either protein alone, highlighting the therapeutic promise of dual inhibitors. researchgate.netfrontiersin.orgfrontiersin.org

The inhibition of FABPs, particularly FABP5, produces significant analgesic effects in models of inflammatory pain. nih.govnih.gov FABP5 is highly expressed in nociceptive (pain-sensing) dorsal root ganglia neurons. nih.govnih.gov Its inhibition is thought to increase the levels of endocannabinoids like anandamide (B1667382), which have pain-relieving properties. stonybrook.edu Pharmacological inhibition of FABP5 has been shown to reduce both thermal and mechanical hyperalgesia (increased sensitivity to heat and touch) in chronic inflammatory pain models. nih.govnih.gov

FABP4 also plays a critical pro-inflammatory role. It is expressed in macrophages where it can activate inflammatory pathways, leading to the release of cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). researchgate.netresearchgate.net Inhibition of FABP4 can therefore attenuate the expression of these inflammatory mediators. researchgate.net

Table 1: Effects of FABP Inhibition on Inflammatory and Pain Markers

| Target | Model System | Key Findings | Reference(s) |

| FABP5 | Complete Freund's Adjuvant (CFA) model of chronic inflammatory pain | Intraplantar administration of a FABP5 inhibitor (SBFI26) reduced thermal and mechanical hyperalgesia. | nih.gov |

| FABP4 | Macrophage cell culture | Inhibition of FABP4 attenuated the expression of inflammatory mediators. | researchgate.net |

| FABP4/5 | Genetically deficient mice | Dual knockout protected mice from systemic inflammation and metabolic disorders. | researchgate.netfrontiersin.org |

In preclinical models of acute inflammation, such as the carrageenan-induced paw edema model, inhibition or genetic deletion of FABP5 results in a significant reduction in tissue swelling (edema) and pain. researchgate.net This demonstrates a direct role for FABP5 in mediating the acute inflammatory response. Similarly, in the Complete Freund's Adjuvant (CFA) model, which induces chronic inflammation, local administration of FABP5 inhibitors effectively reduces pain behaviors. nih.gov These findings suggest that targeting FABP4/5 could be effective in managing acute inflammatory episodes characterized by swelling and pain.

Lipotoxicity, a condition where an excess of lipids leads to cellular dysfunction and death, is a key factor in obesity-related inflammatory diseases. Macrophages are particularly susceptible to lipotoxicity, which triggers endoplasmic reticulum (ER) stress and a pro-inflammatory response. FABP4 plays a crucial role in this process. nih.gov Studies have shown that in macrophages treated with toxic lipids like palmitic acid, FABP4 expression is increased. nih.gov Overexpression of FABP4 exacerbates ER stress and the production of pro-inflammatory cytokines, while its inhibition or deletion reverses these effects. nih.gov Specifically, FABP4 can act as an autophagy inhibitor, which instigates ER stress and subsequent inflammation in macrophages. nih.gov Therefore, inhibiting FABP4/5 can protect macrophages from lipid-induced stress and mitigate the resulting inflammation. researchgate.netresearchgate.net

FABP4 and FABP5 are important modulators of both innate and adaptive immunity. frontiersin.org They are involved in regulating the function and differentiation of various immune cells.

T-Cell Differentiation: FABP5 expression in CD4+ T cells promotes the differentiation of pro-inflammatory Th17 cells while hindering the development of anti-inflammatory regulatory T cells (Tregs). nih.gov Conversely, inhibition of FABP5 can enhance the suppressive capabilities of Tregs. nih.gov

Cytokine Production: In thymic epithelial cells, which are crucial for T cell development, both FABP4 and FABP5 are involved in modulating the production of cytokines like Interleukin-7 (IL-7) and IL-18, suggesting a role in maintaining T lymphocyte homeostasis. researchgate.net

Tissue-Resident Memory T (Trm) Cells: FABP4 and FABP5 are highly expressed in CD8+ Trm cells and are critical for their uptake of fatty acids. This metabolic support is essential for the long-term survival and protective function of these immune cells in tissues. nih.govresearchgate.net

Macrophage Polarization: In the tumor microenvironment, FABP5 in tumor-associated macrophages (TAMs) can process tumor-derived fatty acids to activate PPARγ signaling, which enhances their immunosuppressive properties and dampens T-cell anti-tumor immunity. nih.gov

Table 2: Role of FABP4/5 in Immune Cell Function

| Immune Cell Type | Role of FABP4/5 | Effect of Inhibition/Deficiency | Reference(s) |

| CD4+ T Cells | FABP5 promotes Th17 differentiation and inhibits Treg development. | Enhances Treg suppressive function. | nih.gov |

| CD8+ Trm Cells | FABP4/5 mediate fatty acid uptake for long-term survival and function. | Impairs survival and protective immune responses. | nih.govresearchgate.net |

| Macrophages (TAMs) | FABP5 promotes an immunosuppressive phenotype. | Decreases immunosuppressive molecule expression, enhances anti-tumor immunity. | nih.gov |

| Thymic Epithelial Cells | FABP4/5 modulate production of IL-7 and IL-18. | Potentially alters T lymphocyte homeostasis. | researchgate.net |

Osteoarthritis (OA) is a degenerative joint disease characterized by chronic pain and inflammation. Recent evidence points to a significant role for FABPs in the pathology of OA. nih.govnih.gov FABP4 levels are significantly elevated both systemically and locally in the synovial fluid of OA patients. nih.gov In preclinical studies, the inhibition of FABP5 has shown considerable promise as a novel analgesic strategy for OA. In a rodent model of osteoarthritis, a FABP5 inhibitor demonstrated significant pain relief, with efficacy comparable to the commonly used non-steroidal anti-inflammatory drug (NSAID) naproxen. stonybrook.edu The inhibitor improved the ability of the animals to bear weight on the affected limb, indicating a reduction in pain and disability. stonybrook.edu This suggests that targeting FABP5, and potentially FABP4, could offer a new, non-opioid therapeutic approach for managing OA pain. stonybrook.edu

Oncological Applications

FABP4 and FABP5 are increasingly implicated in the progression of various cancers, including those of the breast, prostate, liver, and digestive system. frontiersin.orgspandidos-publications.combohrium.comnih.gov High expression of these proteins in tumors is often associated with more aggressive disease and poorer patient prognosis. bohrium.comnih.gov

The inhibition of FABP4 and FABP5 presents a promising therapeutic strategy. Preclinical studies have shown that both genetic and pharmacological inhibition of FABP5 can reduce tumor growth and metastasis. bohrium.comnih.gov In vitro, silencing FABP5 suppresses cancer cell proliferation and invasion. spandidos-publications.com In vivo xenograft models have confirmed that inhibiting FABP5 can attenuate tumorigenicity. bohrium.com

FABPs contribute to cancer progression through several mechanisms:

Promoting Cell Proliferation and Survival: FABP5 can promote cancer cell proliferation and suppress apoptosis (programmed cell death). bohrium.com

Regulating Tumor Metabolism: As lipid chaperones, FABP4 and FABP5 are crucial for rewiring the metabolic phenotypes of tumor cells to meet the high energy demands required for rapid growth and proliferation. frontiersin.org

Modulating the Tumor Microenvironment: FABP5 expression in host immune cells, such as tumor-associated macrophages, can create an immunosuppressive microenvironment that helps tumors evade immune destruction. nih.govnih.gov Targeting FABP5 in these immune cells can enhance T-cell-dependent anti-tumor immunity and improve the efficacy of immunotherapy. nih.gov

These findings establish FABP4 and FABP5 as viable targets for the development of novel cancer therapies. frontiersin.orgnih.gov

Inhibition of Tumor Cell Growth and Proliferation

There is no publicly available research demonstrating the direct effects of Fabp4/5-IN-5 on the growth and proliferation of tumor cells. While the broader field of FABP inhibition in cancer is an active area of research, with studies on other inhibitors showing anti-proliferative effects, these findings cannot be directly attributed to this compound without specific experimental evidence.

Induction of Apoptosis and Cell Cycle Arrest in Malignancy Models (e.g., Multiple Myeloma)

Specific data on the ability of this compound to induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer models, including multiple myeloma, are not available in the scientific literature. Research on other FABP inhibitors has indicated that targeting this protein family can lead to apoptosis in multiple myeloma cells, but studies specifically utilizing this compound have not been published. biorxiv.orgoncologycompass.comnih.gov

Impact on Tumor Metastasis and Drug Resistance

The influence of this compound on the metastatic potential of tumor cells or its role in overcoming drug resistance has not been documented in publicly accessible research. The general roles of FABP4 and FABP5 in promoting metastasis and the potential for their inhibitors to counteract these processes are subjects of ongoing investigation, but specific data for this compound is lacking.

Role in Obesity-Associated Cancers

While FABP4 is a well-established link between obesity and cancer, there are no specific studies on this compound that explore its efficacy in models of obesity-associated cancers. The therapeutic potential of dual FABP4/5 inhibition in this context remains a theoretical concept for this particular compound.

Neurological Applications

Modulation of Brain Endocannabinoid Tone

There is no available research on the effects of this compound on the endocannabinoid system in the brain. Fatty acid-binding proteins, particularly FABP5, are known to be involved in the transport of endocannabinoids. nih.gov Genetic and pharmacological inhibition of FABP5 has been shown to modulate endocannabinoid signaling. nih.govnih.govresearchgate.net However, whether this compound can produce similar effects has not been experimentally determined in published studies.

Influence on Retrograde Synaptic Signaling

Given the absence of data on its modulation of endocannabinoid tone, there is consequently no information on how this compound might influence retrograde synaptic signaling, a key process regulated by endocannabinoids. nih.govresearchgate.net

Potential in Neuropathic and Nociceptive Pain Management

Inhibition of Fatty Acid-Binding Protein 5 (FABP5) has demonstrated significant potential in preclinical models of pain management, positioning it as a novel target for non-opioid analgesics. FABP5 is highly expressed in nociceptive dorsal root ganglia neurons, which are crucial for transmitting pain signals. The protein plays a key role in regulating endocannabinoid signaling by transporting anandamide (AEA), an endocannabinoid that influences pain perception, to its degrading enzyme. By inhibiting FABP5, intracellular levels of AEA are elevated, enhancing the activation of cannabinoid receptor 1 (CB1), which leads to increased pain tolerance and anti-inflammatory effects.

Preclinical studies using selective FABP5 inhibitors have shown efficacy in various pain models. The novel FABP5 inhibitor, ART26.12, has been effective in preventing and treating multiple preclinical models of peripheral neuropathy, including chemotherapy-induced peripheral neuropathy (CIPN). In a model of oxaliplatin-induced neuropathy, oral administration of ART26.12 produced a significant and long-lasting anti-allodynic (reduction in pain from non-painful stimuli) effect, which was found to be dependent on the CB1 receptor. Further studies showed that ART26.12 could also reverse mechanical allodynia in a model of breast cancer-induced bone pain.

The analgesic effects of FABP inhibition appear to be mediated through both peripheral and central mechanisms. Genetic deletion of FABP5 in nociceptors augments AEA levels, leading to CB1-mediated antinociceptive effects and suppression of inflammation-induced sensitization of the pain receptor TRPV1. Mice lacking both FABP5 and FABP7 exhibit reduced pain responses in models of inflammatory and visceral pain, supporting the role of these proteins in regulating nociception. These findings collectively suggest that targeting FABP5 is a promising therapeutic strategy for managing neuropathic and nociceptive pain.

Table 1: Preclinical Efficacy of FABP5 Inhibition in Pain Models

| Model Type | Inhibitor/Method | Key Findings | Reference(s) |

|---|---|---|---|

| Oxaliplatin-Induced Peripheral Neuropathy | ART26.12 | Reversed mechanical allodynia; effect mediated by CB1 receptor. | |

| Breast Cancer-Induced Bone Pain | ART26.12 | Reversed mechanical allodynia. | |

| Inflammatory Pain (Complete Freund's Adjuvant) | SBFI26 (FABP inhibitor) | Reduced thermal and mechanical hyperalgesia via peripheral action. |

Dermatological Conditions

Psoriasis Pathogenesis Attenuation

Fatty Acid-Binding Protein 5 (FABP5), also known as epidermal FABP (E-FABP), has been identified as a critical factor in the pathogenesis of psoriasis. Its expression is significantly upregulated in the epidermis of psoriatic skin in both humans and mouse models. FABP5 was first discovered in psoriatic lesions, and evidence suggests its upregulation contributes directly to the disease's pathology.

Studies involving the genetic deletion of FABP5 in mice have demonstrated a significant reduction in psoriatic inflammation and symptoms. This protective effect is particularly linked to the absence of FABP5 in keratinocytes. Mechanistically, FABP5 in keratinocytes interacts with valosin-containing protein (VCP) to promote TNF-α-induced NF-κB signaling, a key inflammatory pathway in psoriasis. This activation enhances the production of chemokines and cytokines responsible for driving the inflammatory cascade.

Pharmacological inhibition of FABP5 has also shown promise. A novel FABP5 inhibitor, ART26.12, demonstrated compelling efficacy in a preclinical imiquimod-induced psoriasis mouse model. The inhibitor reduced the severity of skin damage, markers of oxidative stress, and the production of inflammatory chemokines and cytokines. Its level of activity was comparable to deucravacitinib, an approved oral medication for psoriasis. These findings underscore that targeting FABP5 may represent a valuable therapeutic strategy for managing psoriasis.

Reduction of Neutrophil Recruitment in Skin

A hallmark of psoriasis is the infiltration of neutrophils into skin lesions, and FABP5 plays a crucial role in this process. Preclinical studies have shown that the genetic deletion of FABP5, particularly in keratinocytes, significantly reduces the recruitment of Ly6G+ neutrophils to the skin during psoriatic inflammation.

The mechanism involves an FABP5-dependent production of neutrophil-attracting chemokines by keratinocytes. In the absence of FABP5, the production of key chemokines such as CXCL1 and CXCL2 in mice, and their human homolog CXCL8, is significantly impaired. The FABP5/VCP complex in keratinocytes activates the NF-κB signaling pathway, which is essential for the transcription of these chemokines.

Renal Pathologies

Amelioration of Renal Structural Damage and Function

While no studies directly link this compound to the amelioration of renal damage, research on FABP4 suggests it is a significant factor in kidney disease. Inhibition of FABP4 has been shown to have protective effects on the kidneys. nih.govbohrium.com In preclinical models of diabetic kidney disease, pharmacological inhibition of FABP4 improved renal function, as evidenced by reduced serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels. nih.gov It also led to a reduction in renal tubular injury and fibrosis. nih.gov Furthermore, in models of acute kidney injury (AKI) induced by ischemia-reperfusion or rhabdomyolysis, inhibition of FABP4 with the selective inhibitor BMS309403 resulted in the amelioration of renal structural damage and improved renal function. nih.gov Genetic deletion of FABP4 has also been shown to significantly attenuate renal dysfunction. nih.gov

Attenuation of Endoplasmic Reticulum Stress

The role of this compound in attenuating endoplasmic reticulum (ER) stress in the kidneys has not been documented. However, studies have established a connection between FABP4 and ER stress in the context of kidney injury. In models of rhabdomyolysis-induced AKI, pharmacological inhibition of FABP4 with BMS309403 led to a significant attenuation of ER stress in the kidneys. nih.gov Genetic inhibition of FABP4 also protected against rhabdomyolysis-induced AKI by reducing ER stress. nih.gov In cases of diabetic kidney disease, FABP4 has been implicated in promoting ER stress in injured glomeruli. Silencing FABP4 has been shown to ameliorate ER stress and ER stress-associated apoptosis in cell models. spandidos-publications.com

Ocular Pathologies

Specific research on the effects of this compound in ocular pathologies is not available. However, the roles of its targets, FABP4 and FABP5, have been investigated in various eye conditions.

Involvement in Retinal Neovascularization

Intraocular FABP4 and FABP5 are considered critical for inducing retinal neovascularization. mdpi.comnih.gov Studies have shown that FABP4 deficiency can improve pathological retinal vascularization. mdpi.com In mouse models of oxygen-induced retinopathy, FABP4-deficient mice were significantly protected from retinal neovascularization. arvojournals.org This suggests that inhibition of FABP4 could be a potential therapeutic strategy. arvojournals.org

Maintenance of Blood-Aqueous Barrier

Intraocular FABP4 and FABP5 are believed to be critical for maintaining the blood-aqueous barrier. mdpi.comnih.govresearchgate.netdntb.gov.ua More specifically, intraocular FABP5 may be significantly involved in the blood-ocular barrier, presumably the blood-aqueous barrier. mdpi.com The regulation of FABP4 and FABP5 expression and secretion is considered important for maintaining the biological barrier of the intraocular environment. nih.gov

Regulation of Retinal Circulation in Retinal Vascular Diseases

Vitreous fluid levels of FABP4 and FABP5 are significantly correlated with retinal vascular diseases (RVDs) such as diabetic retinopathy and retinal vein occlusion. mdpi.comnih.gov It is suggested that vitreous FABP5 may play a role in the pathogenesis of RVD by regulating retinal circulation. mdpi.com Both FABP4 and FABP5 are thought to be involved in the etiology of RVDs. nih.gov

Reproductive Health

There is no available research on the effects of this compound on reproductive health. However, studies have indicated a role for FABP4 in female reproductive health. Elevated circulating levels of FABP4 have been found to correlate with impaired reproductive function in women, including conditions like polycystic ovary syndrome and endometriosis. nih.gov FABP4 is also thought to play a crucial role in pregnancy establishment and maintenance by affecting lipid metabolism and immune modulation. nih.gov

Role in Lipid Uptake and Accumulation in Trophoblasts

Fatty acid-binding protein 4 (FABP4) is integral to the process of lipid accumulation within human trophoblasts, the cells forming the outer layer of a blastocyst that are crucial for implantation and placental development. epa.govmdpi.com Preclinical studies indicate that the inhibition of FABP4 can significantly affect lipid metabolism in these cells. In cultured primary human trophoblasts, exposure to fatty acids leads to a marked increase in the expression of FABP4 and a subsequent four-fold increase in cellular triglyceride content. epa.govcancer.govmdpi.com

The application of a selective FABP4 inhibitor, or the use of small interfering RNA (siRNA) to knock down FABP4 expression, effectively attenuates this fatty acid-induced accumulation of triglycerides. epa.govcancer.govmdpi.com This suggests that FABP4 is essential for the process of lipid storage in trophoblasts. epa.govcancer.gov Given that this compound is a potent dual inhibitor of both FABP4 and FABP5, its activity is expected to impact these pathways. medchemexpress.commedchemexpress.com The inhibition of FABP4-mediated lipid trafficking would likely lead to a reduction in triglyceride storage within trophoblasts, a finding of significance in conditions of maternal hyperlipidemia which can alter placental lipid content. epa.govcancer.gov

| Condition | Key Finding | Implication for this compound | Source |

|---|---|---|---|

| Primary human trophoblasts exposed to fatty acids | Marked increase in FABP4 expression (20- to 40-fold) and cellular triglyceride content (4-fold). | Highlights the pathway targeted by the inhibitor. | epa.govcancer.gov |

| FABP4 inhibition via siRNA or selective inhibitor (BMS309403) | Attenuated the fatty acid-induced increase in cellular triglyceride content. | Suggests this compound would reduce lipid accumulation in trophoblasts. | epa.govcancer.govmdpi.com |

Significance in Embryo Implantation and Pregnancy Maintenance

The role of FABP4 is critical in the establishment and maintenance of pregnancy, particularly during the embryo implantation phase. mdpi.com Preclinical models have demonstrated that FABP4 function in the endometrial epithelium is necessary for uterine receptivity. mdpi.com In mouse models, silencing FABP4 via siRNA or inhibiting its function with a chemical inhibitor resulted in a significant reduction in the number of successful embryo implantations. mdpi.com

Furthermore, in vitro studies using an embryonic adhesion model showed that inhibiting FABP4 in endometrial epithelial cells reduced the number of trophoblast spheroids that could adhere to the cell layer. mdpi.comnih.gov Treatment with a FABP4 inhibitor has also been shown to impair vascular endothelial growth factor (VEGF)-mediated tube formation in first-trimester trophoblast cells. nih.gov These findings collectively indicate that FABP4 plays a vital biological role in preparing the uterus for implantation and supporting the early stages of pregnancy. mdpi.com Therefore, the application of a dual inhibitor such as this compound could potentially interfere with these crucial processes, posing a significant consideration for its use in the context of reproductive health.

Potential Involvement in Endometriosis Pathogenesis

Emerging research suggests a link between FABP4 and the pathogenesis of endometriosis. nih.gov Elevated levels of circulating FABP4 have been correlated with impaired reproductive function in women, including conditions like endometriosis. nih.gov At a local level, adipose tissues adjacent to endometriotic lesions have been found to exhibit higher expression of FABP4. nih.gov

Mechanistically, FABP4 may contribute to the development of endometriosis by inducing oxidative stress. nih.gov In a human endometrial stromal cell line, downregulation of FABP4 expression led to a significant reduction in oxidative stress and apoptosis. nih.gov This suggests that the pro-inflammatory and metabolic disruption mediated by FABP4 could be a factor in the establishment and progression of endometriotic lesions. nih.gov While clinical studies have not yet established circulating FABP4 as a definitive biomarker for the disease, the preclinical evidence points to FABP4 as a potential therapeutic target. nih.gov Consequently, an inhibitor like this compound could theoretically play a role in mitigating the cellular stress and inflammatory environment associated with endometriosis.

Thermoregulation

Role in Thermogenesis under Fasting and Cold Stress

FABP4 and FABP5 play an indispensable role in thermogenesis, the process of heat production, particularly under conditions of metabolic stress such as fasting and cold exposure. medchemexpress.comnih.gov Studies using mice genetically engineered to lack both FABP4 and FABP5 (DKO mice) reveal that thermoregulation is severely impaired in the absence of these proteins. medchemexpress.comnih.gov

When subjected to cold exposure after a period of fasting, these DKO mice exhibit a rapid and pronounced drop in body temperature, leading to severe hypothermia. medchemexpress.commedchemexpress.comnih.gov This effect is not observed in the fed state, highlighting the importance of FABP4/5 in mobilizing and utilizing energy stores specifically during periods of nutrient scarcity combined with cold stress. frontiersin.org The severe cold intolerance demonstrates that FABP4 and FABP5 are crucial for adapting to life-threatening environmental conditions like cold and starvation. medchemexpress.comnih.gov The pharmacological inhibition of these proteins by this compound would be expected to mimic this phenotype, impairing the body's ability to maintain core temperature under similar stressors.

| Mouse Model | Condition | Observation | Source |

|---|---|---|---|

| Wild-Type (WT) Mice | Fasting + 4h Cold Exposure (4°C) | Maintained stable body temperature. | medchemexpress.com |

| FABP4/5 Double-Knockout (DKO) Mice | Fasting + 4h Cold Exposure (4°C) | Severe hypothermia; significant drop in body temperature. | medchemexpress.commedchemexpress.comnih.gov |

Impact on Energy Storage and Substrate Supply in Brown Adipose Tissue and Skeletal Muscle

The impaired thermogenesis observed in the absence of FABP4/5 function is a direct result of a failure in energy substrate mobilization and utilization in key thermogenic tissues: brown adipose tissue (BAT) and skeletal muscle (SkM). medchemexpress.comnih.gov In FABP4/5 DKO mice subjected to fasting, the energy reserves in these tissues are nearly depleted. medchemexpress.comnih.gov Specifically, there is a marked reduction in stored triacylglycerol in BAT and glycogen (B147801) in skeletal muscle. medchemexpress.comnih.gov

Furthermore, these mice show a defective uptake of circulating fatty acids into BAT and skeletal muscle, despite having robustly elevated levels of serum non-esterified fatty acids (NEFAs). medchemexpress.comnih.govfrontiersin.org This indicates that FABP4 and FABP5, which are expressed in the capillary endothelial cells of these tissues, are critical for transporting fatty acids from the blood into the cells where they can be used as fuel for heat production. medchemexpress.comnih.govfrontiersin.org The inability to supply these energy substrates to thermogenic tissues is the primary cause of the observed hypothermia. medchemexpress.comnih.gov Therefore, inhibition by this compound would target this crucial energy supply chain, reducing the capacity for non-shivering thermogenesis in BAT and SkM.

Structure Activity Relationships Sar and Inhibitor Design for Fabp4/5 in 5

Design Principles for Dual FABP4/5 Inhibitors

The rationale behind targeting both FABP4 and FABP5 stems from evidence suggesting that combined inhibition offers superior therapeutic benefits compared to targeting either protein alone. Genetic studies in mice have shown that while single deficiencies in FABP4 or FABP5 lead to modest improvements in metabolic parameters, the double deficiency provides significant protection against diet-induced obesity, insulin (B600854) resistance, type 2 diabetes, and atherosclerosis nih.govnih.gov. This synergistic effect underscores the importance of developing dual inhibitors.

Overcoming Selectivity Challenges over Other FABP Isoforms (e.g., FABP3)

A significant challenge in designing dual FABP4/5 inhibitors is achieving selectivity over other closely related FABP isoforms, particularly FABP3. FABP4 and FABP5 share approximately 52% amino acid similarity, making selective targeting difficult plos.org. However, inhibiting FABP3 can lead to undesirable side effects, such as cardiac dysfunction and exercise intolerance, highlighting the critical need for high selectivity nih.govsbir.gov.

Strategies to overcome these selectivity challenges often involve exploiting subtle structural differences in the ligand-binding pockets between FABP isoforms nih.govdaneshyari.com. Computational analyses, including molecular dynamics (MD) simulations and crystallographic studies, have identified key amino acid residues that contribute to differential ligand binding and selectivity. For instance, differences in residues like Phe58 in FABP4 versus Leu60 in FABP5 can influence the positioning of ligand moieties within the binding site researchgate.netnih.govtandfonline.com. Similarly, variations in electrostatic and steric interactions with residues such as Arg107 (FABP4) vs. Arg109 (FABP5) and Tyr128 (FABP4) vs. Tyr131 (FABP5) are crucial for achieving selectivity researchgate.netnih.govmdpi.comnih.gov. By carefully modulating the chemical structure of inhibitors to optimize interactions with these specific residues, researchers aim to create compounds with a favorable selectivity profile, such as compound C3, which demonstrated a 601-fold selectivity over FABP3 nih.gov.

Achieving Balanced Inhibitory Activity against Both FABP4 and FABP5

Another key design principle is to achieve balanced inhibitory activity against both FABP4 and FABP5. Many early dual inhibitors exhibited significantly higher potency against FABP4 than FABP5 researchgate.netnih.govtandfonline.com. For example, the well-characterized FABP4 inhibitor BMS309403 shows nanomolar affinity for FABP4 but significantly lower potency (hundreds of nanomolar) against FABP5 nih.govresearchgate.netcaymanchem.commedchemexpress.com.

The compound Fabp4/5-IN-5 is reported to inhibit FABP4 with an IC50 of 4.68 μM and FABP5 with an IC50 of 10.72 μM medchemexpress.com. While it inhibits both targets, FABP4 is more potently inhibited. Other dual inhibitors, such as the series including 5M7, 65X, and 65Z, often display higher affinity for FABP4, with reported Ki values like 0.022 μM for FABP4 and 0.50 μM for FABP5 for 5M7 mdpi.comnih.gov. Achieving comparable potency against both isoforms requires careful optimization of chemical structures through SAR studies, focusing on functional groups that can effectively engage with the binding pockets of both FABP4 and FABP5.

Molecular Docking and Dynamics Simulations

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools in understanding ligand-protein interactions and guiding the rational design of inhibitors. These techniques provide atomic-level insights into how inhibitors bind to FABP4 and FABP5, revealing key features that drive potency and selectivity.

Identification of Key Residues in FABP4 and FABP5 Binding Pockets

Detailed analysis of crystal structures and MD simulations has pinpointed specific residues that are critical for distinguishing between FABP4 and FABP5 binding, and for anchoring inhibitors within the binding pockets.

Table 1: Key Residues Involved in FABP4/FABP5 Binding and Selectivity

| FABP Isoform | Key Residues Contributing to Binding/Selectivity | Interaction Type | Reference(s) |

| FABP4 | Phe58 | Steric interaction with ligand alkyl chain | researchgate.netnih.govtandfonline.com |

| FABP4 | Arg107 | Electrostatic and steric interactions | researchgate.netnih.govmdpi.comnih.gov |

| FABP4 | Tyr128 | Hydrogen bonding, electrostatic interactions | mdpi.comnih.govatlasgeneticsoncology.org |

| FABP4 | Arg126 | Hydrogen bonding, electrostatic interactions | mdpi.comnih.gov |

| FABP4 | Lys58 | Important for strong interactions | rcsb.org |

| FABP5 | Leu60 | Steric interaction with ligand alkyl chain (different from FABP4 Phe58) | researchgate.netnih.govtandfonline.com |

| FABP5 | Arg109 | Electrostatic and steric interactions | researchgate.netnih.govmdpi.comnih.gov |

| FABP5 | Tyr131 | Hydrogen bonding, electrostatic interactions | mdpi.comnih.govatlasgeneticsoncology.org |

| FABP5 | Arg129 | Hydrogen bonding, electrostatic interactions | mdpi.comnih.govatlasgeneticsoncology.orgacs.org |

| FABP4/5 | Phe16, Phe19 | Hydrophobic interactions | mdpi.comnih.gov |

| FABP4/5 | Ala33, Gly36 | Hydrophobic interactions | mdpi.comnih.gov |

| FABP4/5 | Phe57, Leu60 | Hydrophobic interactions | mdpi.comnih.gov |

| FABP4/5 | Ala75, Ala78 | Hydrophobic interactions | mdpi.comnih.gov |

These residue differences highlight specific regions where structural modifications to inhibitors can be strategically employed to enhance selectivity and potency.

Analysis of Induced-Fit Effects upon Ligand Binding

The binding of small molecules to proteins is often a dynamic process, involving conformational changes in the protein structure, known as induced-fit effects. MD simulations have revealed that ligand binding to FABP4 and FABP5 can induce such changes, influencing the affinity and selectivity of the interaction researchgate.netnih.govtandfonline.com. For instance, the distinct positioning of a ligand's alkyl chain in FABP4 compared to FABP5 has been attributed to these induced-fit effects, driven by differences in key residues like Phe58FABP4 and Leu60FABP5 researchgate.netnih.govtandfonline.com. Understanding these conformational adaptations allows for the design of inhibitors that optimally engage the binding pocket, either in its apo-state or in its ligand-induced conformation, thereby improving therapeutic efficacy.

Advanced Research Methodologies and Approaches

Advanced Analytical Techniques

Quantitative Real-Time PCR and Western Blotting for Expression Analysis

Studies investigating the impact of Fabp4/5-IN-5 often employ quantitative real-time PCR (qRT-PCR) and Western blotting to assess changes in gene and protein expression. These techniques allow researchers to quantify the levels of FABP4 and FABP5 mRNA and proteins, respectively, in response to this compound treatment. For instance, research has shown that genetic deletion of Fabp4/5 can alter gene expression signatures, with Fabp4/5 deletion normalizing certain affected genes biorxiv.org. While specific data for this compound's direct impact on FABP4/5 mRNA and protein levels is not detailed in the provided search results, these methods are standard for evaluating the downstream effects of such inhibitors on target protein expression and related cellular pathways.

Immunohistochemical and Immunophenotypic Analyses

Immunohistochemistry (IHC) is a vital technique for visualizing the spatial distribution and localization of FABP4 and FABP5 within tissues, which can be crucial for understanding the cellular context of this compound's action. Studies have demonstrated the expression of FABP4 and FABP5 in various cell types, including capillary endothelial cells in the heart, skeletal muscle, and adipose tissue nih.govahajournals.orgplos.org. IHC has also revealed FABP4 localization in macrophages within coronary atherosclerotic plaques and epicardial/perivascular fat ahajournals.org. While direct IHC studies specifically detailing this compound's effect on FABP4/5 localization are not explicitly detailed, these methods are fundamental for assessing how this compound might influence the cellular presence of its targets. Immunophenotypic analyses, which involve identifying and quantifying cell populations based on their surface markers, could also be employed to assess the impact of this compound on immune cells or other cell types where FABP4/5 expression is relevant.

Computational Chemistry Approaches

Computational chemistry plays a significant role in understanding the molecular interactions and predicting the behavior of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are extensively used to provide a detailed structural understanding of how inhibitors like this compound bind to FABP4 and FABP5. These simulations track the movement of atoms and molecules over time, revealing dynamic interactions within the protein's binding pocket nih.govtandfonline.comresearchgate.net. Studies using MD simulations on dual FABP4/5 inhibitors have identified key residues involved in ligand binding and selectivity, such as Phe58FABP4/Leu60FABP5 and Arg107FABP4/Arg109FABP5 nih.govtandfonline.com. These simulations help in understanding induced-fit effects upon ligand binding and how subtle differences in protein structure influence inhibitor binding nih.govtandfonline.com. For example, simulations have shown that ligand binding can induce conformational changes in loops around the binding pockets of FABP4 and FABP5 tandfonline.com.

Binding Free Energy Calculations

Binding free energy calculations, often employing methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA), are used to quantify the strength of the interaction between this compound and its target proteins, FABP4 and FABP5 nih.govresearchgate.netnih.govresearchgate.net. These calculations help in predicting binding affinity and understanding the molecular basis of selectivity. Studies have shown that inhibitors can associate more tightly with FABP4 than FABP5, with van der Waals interactions and polar interactions being key drivers of this selectivity nih.gov. The decomposition of binding free energy into individual components aids in identifying specific residue contributions to the binding affinity nih.govscilit.com.

Alanine (B10760859) Scanning Mutagenesis

Alanine scanning mutagenesis is a technique used to probe the importance of specific amino acid residues in protein-ligand interactions. By systematically replacing residues with alanine, researchers can assess their contribution to binding affinity and function. This method has been employed in conjunction with computational studies to identify key residues responsible for the interaction of inhibitors with FABP4 and FABP5 nih.govtandfonline.comtandfonline.com. For instance, analysis of close contacts, hydrogen bond occupancy, and binding free energy, often informed by alanine scanning mutagenesis, helps pinpoint residues critical for selective inhibition nih.govtandfonline.com.

Virtual Screening and Scaffold Identification

Virtual screening (VS) is a computational approach used to identify potential drug candidates from large chemical libraries by predicting their binding affinity to a target protein. This method has been utilized to discover novel inhibitors for FABP4 and FABP5 researchgate.netacs.org. By screening compound libraries against the known structures of FABP4 and FABP5, researchers can identify promising scaffolds and lead compounds for further development. For example, similarity-based screening has been employed to identify new inhibitor chemotypes for FABP5 acs.org. Scaffold identification is a crucial step in drug discovery, aiming to find core chemical structures that can be optimized for potency and selectivity.

Compound List:

this compound

BMS309403

RO6806051

FABP4-IN-3

FABP4-IN-2

FABP4/5-IN-4

FABP4-IN-4

5M7

65X

65Z

STK-0

STK-15

STK-22

MF6

ART26.12

GL22

Future Directions and Research Gaps

Comprehensive Understanding of Fabp4/5-IN-5 Specificity across FABP Isoforms

A critical area for future investigation is the detailed characterization of this compound's binding affinity and inhibitory activity across the entire family of FABP isoforms. The human FABP family consists of at least nine distinct proteins, each with specific tissue distributions and functions. nih.govmedchemexpress.com While this compound (also referred to as compound D9) has been identified as a potent dual inhibitor of FABP4 and FABP5, its selectivity profile against other isoforms, such as FABP3 (heart-type), is a key determinant of its potential for off-target effects. medchemexpress.comnih.gov Poor selectivity against FABP3 is a known challenge for many FABP4 inhibitors. nih.govresearchgate.net

Future research should systematically quantify the binding constants (K_i) or inhibitory concentrations (IC50) of this compound for all known FABP isoforms. This will provide a complete picture of its selectivity and help predict its safety profile.

Table 1: Known Inhibitory Activity of this compound

| Isoform | IC50 (μM) |

|---|---|

| FABP4 | 4.68 |

| FABP5 | 10.72 |

Data sourced from MedChemExpress. medchemexpress.com

A comprehensive selectivity panel would provide invaluable data for medicinal chemists to further optimize the compound's structure to enhance its specificity for FABP4 and FABP5, thereby minimizing potential risks.

Elucidating the Full Spectrum of Downstream Signaling Pathways Modulated by this compound

FABP4 and FABP5 are intracellular lipid chaperones that influence a multitude of signaling pathways involved in metabolism and inflammation. nih.gov They are known to modulate pathways regulated by c-Jun N-terminal kinase (JNK), inhibitor of nuclear kappa B kinase (IKK), and peroxisome proliferator-activated receptor (PPAR) γ. nih.govfrontiersin.org Furthermore, proteomic studies on macrophages lacking FABP5 have revealed alterations in key signaling cascades, including the JAK-STAT and MAP kinase pathways. nih.gov

A significant research gap exists in understanding the complete downstream consequences of dual FABP4/5 inhibition by this compound. Future studies should employ unbiased, systems-level approaches like transcriptomics, proteomics, and metabolomics in relevant cell types (e.g., adipocytes, macrophages, endothelial cells) treated with this compound. This will help to:

Identify all downstream gene and protein expression changes.

Map the modulated signaling networks.

Discover novel pathways affected by FABP4/5 inhibition.

Such comprehensive analyses will provide a deeper understanding of the compound's mechanism of action and could reveal new therapeutic indications.

Investigation of this compound in Novel Disease Research Areas

The roles of FABP4 and FABP5 extend beyond their well-established involvement in metabolic syndrome, type 2 diabetes, and atherosclerosis. frontiersin.orgharvard.edu Emerging evidence implicates these proteins in a broader range of pathologies, presenting new opportunities for therapeutic intervention with this compound.

Future research should explore the efficacy of this compound in preclinical models of:

Cancer: High FABP4 expression is associated with poor outcomes in ovarian and breast cancer. frontiersin.org FABP5 is also implicated in tumorigenesis. nih.gov

Inflammatory Skin Diseases: As FABP5 is highly expressed in the epidermis, its inhibition could be beneficial in obesity-associated inflammatory skin conditions. nih.gov

Neurological Disorders: Several FABP isoforms are expressed in the brain and are involved in neuronal signaling, suggesting a potential role in neurological diseases. medchemexpress.comnih.gov

Asthma: FABP4-deficient mice have shown resistance to allergic airway inflammation, highlighting a potential role for its inhibitors in treating asthma. harvard.edu

Investigating this compound in these novel areas could significantly expand its therapeutic potential.

Optimization of this compound Candidates for Enhanced Efficacy and Pharmacokinetic Profiles

While this compound and related compounds have shown promise, their drug-like properties require further optimization. A common challenge for dual FABP4/5 inhibitors has been weak potency or poor pharmacokinetic profiles. nih.gov Research that led to the development of compounds D9 (this compound) and E1 also focused on improving metabolic stability. nih.gov

Table 2: In Vivo Effects of Optimized FABP4/5 Inhibitors in db/db Mice

| Compound | Effect |

|---|---|

| D9 (this compound) | Potently decreased serum FABP4 levels, ameliorated glucose metabolism disorders. |

| E1 | Potently decreased serum FABP4 levels, ameliorated glucose metabolism disorders. |

These compounds were identified as potential leads for developing novel anti-diabetic drugs due to their improved metabolic stability and pharmacokinetic profiles. nih.gov

Future medicinal chemistry efforts should focus on:

Synthesizing new analogs of this compound to improve potency and selectivity.

Enhancing metabolic stability in liver microsomes to prolong the compound's half-life.

Improving oral bioavailability to ensure effective systemic exposure.

These optimization studies are essential for developing a clinically viable drug candidate.

Development of Targeted Delivery Systems for this compound in Specific Tissues or Cell Types

Given that FABP4 and FABP5 are expressed in various tissues, including adipocytes, macrophages, and endothelial cells, the development of targeted delivery systems could maximize therapeutic efficacy while minimizing potential side effects. nih.govnih.govresearchgate.net Research into gene silencing has demonstrated the feasibility and benefit of adipocyte-specific targeting for FABP4/5. A non-viral gene delivery system, sh(FABP4/5)/ATS9R, was developed to selectively target mature adipocytes, resulting in synergistic effects to overcome obesity and related metabolic diseases in mouse models. nih.gov

Future research should explore the development of targeted delivery strategies for small-molecule inhibitors like this compound. This could involve:

Conjugating the inhibitor to a molecule that binds to a receptor specific to a target cell type (e.g., adipocytes).

Encapsulating the compound in nanoparticles that are engineered to accumulate in specific tissues, such as inflamed atherosclerotic plaques.

Targeted delivery would represent a significant advancement, allowing for lower effective doses and an improved safety margin.

Addressing Potential Compensatory Mechanisms of Other Lipid Chaperones Upon FABP4/5 Inhibition

A well-documented phenomenon is the compensatory upregulation of FABP5 in the adipocytes of FABP4-deficient mice. nih.govfrontiersin.org This functional redundancy is a primary rationale for developing dual inhibitors that target both proteins simultaneously. nih.govplos.org However, it remains unknown whether the dual inhibition of FABP4 and FABP5 could trigger compensatory mechanisms involving other lipid-binding proteins or fatty acid transport systems.

Future investigations should address this critical question by:

Analyzing the expression levels of other FABP isoforms and related lipid transport proteins (e.g., CD36, FATPs) in tissues from animals chronically treated with this compound.

Functionally assessing whether alternative fatty acid uptake or trafficking pathways are enhanced following dual FABP4/5 inhibition.

Understanding these potential compensatory responses is crucial for predicting the long-term efficacy of this compound and for designing more effective, second-generation therapeutic strategies.

Q & A

Q. What is the molecular mechanism of action of Fabp4/5-IN-5, and how does it differentiate between FABP4 and FABP5 inhibition?

this compound is a dual inhibitor targeting fatty acid-binding proteins 4 and 5 (FABP4/5), which regulate lipid metabolism and inflammatory responses. Mechanistic studies using X-ray crystallography or molecular docking can elucidate binding affinities and selectivity. Comparative assays (e.g., competitive binding experiments with fluorescent probes like BODIPY-FA) are critical to quantify inhibition kinetics for each isoform. Dose-response curves and IC50 values should be validated across multiple cell lines (e.g., adipocytes vs. macrophages) to confirm specificity .

Q. What standardized protocols are recommended for in vitro evaluation of this compound’s efficacy?

Use recombinant FABP4/5 proteins in fluorescence displacement assays with controlled buffer conditions (pH 7.4, 25°C). Include positive controls (e.g., BMS309403 for FABP4) and measure inhibitor potency via fluorescence polarization. For cellular assays, employ lipid-loading models (e.g., oleic acid-induced lipid accumulation in 3T3-L1 adipocytes) and quantify intracellular lipid droplets via Oil Red O staining. Triplicate experiments with statistical validation (ANOVA, p < 0.05) are essential to ensure reproducibility .

Q. How should researchers address potential off-target effects of this compound in preclinical models?

Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity. Combine with transcriptomic analysis (RNA-seq) in treated cells to identify unintended pathway activations. Cross-validate findings using CRISPR-Cas9 knockout models of FABP4/5 to isolate compound-specific effects from background noise .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory effects in murine models be resolved?

Discrepancies may arise from differences in model selection (e.g., diet-induced obesity vs. genetic knockout mice) or dosing regimens. Conduct meta-analyses of existing studies, focusing on variables like treatment duration, compound purity, and endpoint measurements (e.g., plasma cytokines vs. tissue-specific RNA). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design a follow-up study controlling for these variables .

Q. What experimental strategies optimize this compound’s bioavailability in in vivo studies?

Employ pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) to assess absorption and half-life. Formulate the compound with biocompatible carriers (e.g., PEGylated nanoparticles) or co-administer with cytochrome P450 inhibitors to prolong activity. Compare oral vs. intraperitoneal administration in pilot studies and use nonlinear mixed-effects modeling (NONMEM) to optimize dosing schedules .

Q. How should researchers design studies to investigate this compound’s role in cross-talk between metabolic and immune pathways?

Use co-culture systems (e.g., adipocytes and macrophages) to model paracrine interactions. Apply single-cell RNA sequencing to identify cell-type-specific responses. Integrate multi-omics data (metabolomics, proteomics) with pathway enrichment tools (e.g., MetaboAnalyst) to map network perturbations. Validate hypotheses using tissue-specific conditional knockout models .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

Use sigmoidal curve fitting (e.g., four-parameter logistic regression) to calculate EC50/IC50 values. For in vivo data, apply mixed-effects models to account for inter-individual variability. Bayesian hierarchical models are advantageous for integrating heterogeneous datasets (e.g., combining transcriptomic and phenotypic data) .

Q. How can researchers ensure reproducibility when testing this compound in different laboratory settings?

Adhere to the ARRIVE guidelines for preclinical studies. Share raw data (e.g., deposited in Zenodo or Figshare) and detailed protocols (e.g., SOPs for compound storage and handling). Cross-validate critical findings using orthogonal assays (e.g., siRNA knockdown alongside pharmacological inhibition) .

Ethical and Reporting Standards

Q. What ethical considerations apply to studies involving this compound in animal models?

Follow institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Justify sample sizes via power analysis to minimize unnecessary animal use. Disclose compound sourcing and purity certifications (e.g., HPLC traces ≥95%) to prevent replication issues .

Q. How should negative or inconclusive results with this compound be reported?

Use the MIAME (Microarray) or MIAPE (Proteomics) standards for omics data. Publish negative findings in repositories like BioRxiv or dedicated journals (e.g., Journal of Negative Results). Discuss potential confounders (e.g., batch effects, solvent controls) transparently in the methods section .

Data Presentation Guidelines

Table 1: Example Data Structure for Reporting this compound Assays

| Parameter | In Vitro (FABP4) | In Vitro (FABP5) | In Vivo (Plasma) |

|---|---|---|---|

| IC50 (nM) | 12.3 ± 1.2 | 18.7 ± 2.1 | N/A |

| Half-life (h) | N/A | N/A | 4.5 ± 0.3 |

| Selectivity Index | 15.2 | 8.9 | N/A |

Data derived from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.